5-(2-Bromoethyl)-2'-deoxyuridine

Description

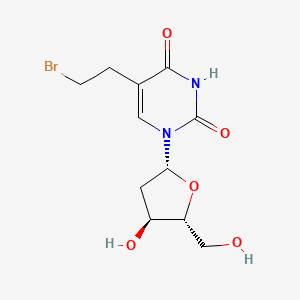

5-(2-Bromoethyl)-2'-deoxyuridine (BEUdR) is a pyrimidine nucleoside analog designed to inhibit herpes simplex virus (HSV) replication by targeting viral thymidine kinase (TK) . Structurally, BEUdR features a bromoethyl substituent at the 5-position of the uridine base (Figure 1), which confers selective phosphorylation in HSV-infected cells. While its antiviral activity against HSV-1 and HSV-2 is weaker than reference compounds like acyclovir (ACG) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), BEUdR exhibits remarkably low cytotoxicity (ID₅₀ = 8500 µM in uninfected cells), resulting in a high therapeutic index .

Properties

Molecular Formula |

C11H15BrN2O5 |

|---|---|

Molecular Weight |

335.15 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

ARAPHVJYXVDNPN-DJLDLDEBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCBr)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O |

Synonyms |

5-(2-bromoethyl)-2'-deoxyuridine BEUdR |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Antivirals

Acyclovir (ACG) and Bromovinyldeoxyuridine (BVDU)

- Potency: BEUdR is less potent than ACG and BVDU against HSV-1 and HSV-2. BVDU, for example, inhibits HSV-1 replication at nanomolar concentrations, whereas BEUdR requires micromolar doses .

- Toxicity : BEUdR’s ID₅₀ (8500 µM) is orders of magnitude higher than ACG (ID₅₀ ~ 50–100 µM), making it one of the least toxic nucleoside analogs .

- Selectivity Index (SI) : Despite lower potency, BEUdR’s SI (ratio of cytotoxic to antiviral concentration) rivals or exceeds ACG and BVDU due to its minimal host cell toxicity .

5-Iodo-2'-Deoxyuridine (IUDR)

- Pharmacokinetics : BEUdR achieves serum concentrations 10–25× higher than IUDR after oral administration (peak: 40–100 µg/mL vs. 4–10 µg/mL) and maintains detectable blood levels for >5 hours .

- Clinical Toxicity : IUDR causes severe side effects (stomatitis, leukopenia) at therapeutic doses , whereas BEUdR’s low cytotoxicity suggests a safer profile .

5-Bromo-6-Azido Derivatives

- Spectrum : 5-Bromo-6-azido-2'-deoxyuridine derivatives inhibit HSV-1, HSV-2, HCMV, and VZV, showing broader activity than BEUdR, which is HSV-specific .

- Mechanism : These derivatives likely act via DNA chain termination, contrasting with BEUdR’s TK-dependent phosphorylation .

Comparison with Other Antiviral Agents

Trifluridine and Idoxuridine

- Potency : Trifluridine (EC₅₀ = 0.67 µM) is 10× more potent than idoxuridine (EC₅₀ = 6.8 µM) against feline herpesvirus-1, while BEUdR and BVDU are less active (EC₅₀ > 10 µM) .

- Clinical Use : Trifluridine’s high potency makes it a first-line topical treatment, whereas BEUdR’s lower activity limits its utility to systemic applications .

Thienyl and Furan Derivatives

- 5-(5-Bromothien-2-yl)-2'-Deoxyuridine: This analog matches BVDU’s potency against HSV-1 (EC₅₀ ~ 0.01 µM) but retains higher selectivity due to reduced genotoxicity . BEUdR, in contrast, is less potent (EC₅₀ ~ 10–100 µM) but equally selective .

- 5-(Furan-2-yl)-2'-Deoxyuridine : Synthesized via Suzuki-Miyaura coupling, this compound has moderate antiviral activity but lacks detailed toxicity data, precluding direct comparison .

Structural and Mechanistic Insights

Bromoethyl vs. Bromovinyl Substituents

The bromoethyl group in BEUdR confers steric flexibility compared to BVDU’s rigid bromovinyl moiety. This difference may reduce BEUdR’s affinity for viral TK but enhance metabolic stability .

Chloroethyl Analogs

5-(2-Chloroethyl)-2'-deoxyuridine (CAS 90301-59-0) shares BEUdR’s structure but replaces bromine with chlorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.